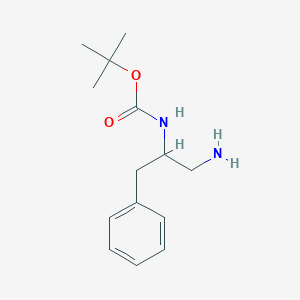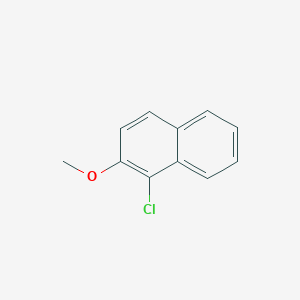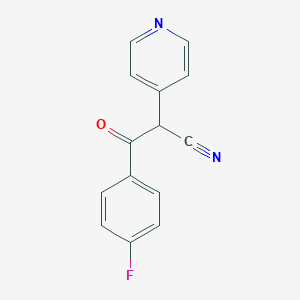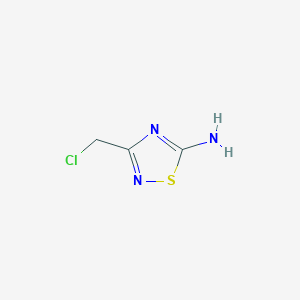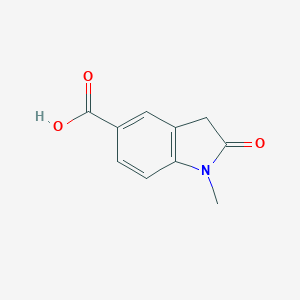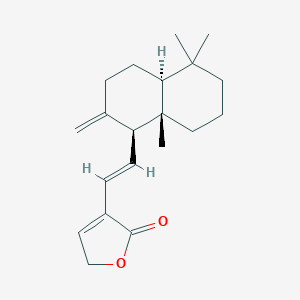
2-(2-Phenylethynyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethynyl)pyridine-3-carbonitrile, also known as PEP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP3 is a derivative of pyridine, which is a heterocyclic compound widely used in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(2-Phenylethynyl)pyridine-3-carbonitrile may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Phenylethynyl)pyridine-3-carbonitrile has antifungal and antibacterial properties. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 2-(2-Phenylethynyl)pyridine-3-carbonitrile can improve cognitive function in animal models of Alzheimer's disease. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Phenylethynyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is a relatively new compound, and its properties and potential applications are still being investigated. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Phenylethynyl)pyridine-3-carbonitrile. One area of research is the development of 2-(2-Phenylethynyl)pyridine-3-carbonitrile-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential as a modulator of the GABAergic system. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential applications in other fields, such as agriculture and materials science.
Synthesemethoden
2-(2-Phenylethynyl)pyridine-3-carbonitrile can be synthesized by the reaction of 2-bromo-3-cyanopyridine with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 2-(2-Phenylethynyl)pyridine-3-carbonitrile. The synthesis method of 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been studied for its antifungal and antibacterial properties. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
118159-94-7 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
2-(2-phenylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-11-13-7-4-10-16-14(13)9-8-12-5-2-1-3-6-12/h1-7,10H |
InChI-Schlüssel |
QAAKRNUQGPIYNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
Synonyme |
2-phenylethynylpyridine-3-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



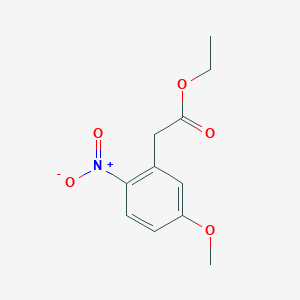
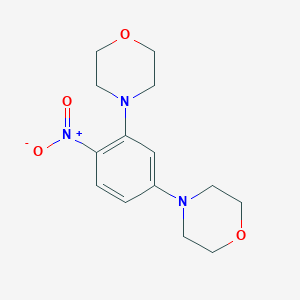

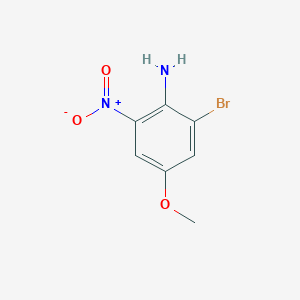

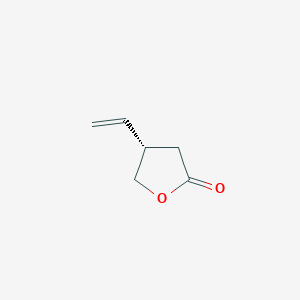
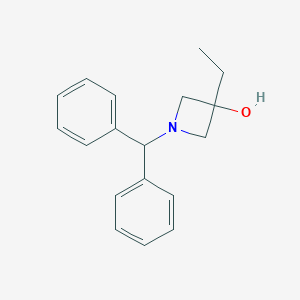
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)
